Diethyl (2-Chloroethyl)phosphoramidate
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Overview
Description
Diethyl (2-Chloroethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a chloro group, an ethoxy group, and a phosphorylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-Chloroethyl)phosphoramidate typically involves the reaction of diethyl phosphite with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azido derivatives, thiophosphoryl compounds, and amino derivatives.
Oxidation Reactions: Products include phosphoric acid derivatives.
Reduction Reactions: Products include phosphine derivatives.
Scientific Research Applications
Diethyl (2-Chloroethyl)phosphoramidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Diethyl (2-Chloroethyl)phosphoramidate involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity by modifying the active site or altering the protein structure.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-diethylethanamine: Similar structure but lacks the phosphoryl group.
2-chloro-N-methylethanamine: Contains a methyl group instead of the ethoxy group.
2-chloro-N,N-dimethylethanamine: Contains two methyl groups instead of the ethoxy groups.
Uniqueness
Diethyl (2-Chloroethyl)phosphoramidate is unique due to the presence of both chloro and phosphoryl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-diethoxyphosphorylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO3P/c1-3-10-12(9,11-4-2)8-6-5-7/h3-6H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBUVZQAWVZOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCCl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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